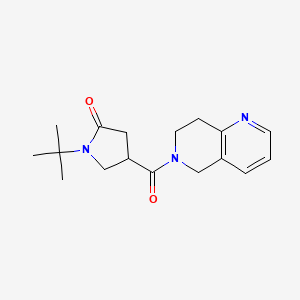

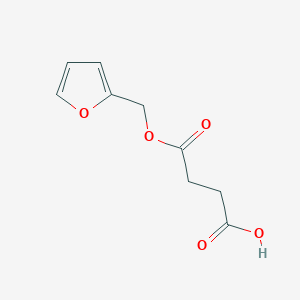

![molecular formula C17H15N3O B5512541 2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and related compounds involves various methodologies, including one-pot three-component reactions, water-mediated hydroamination, and silver-catalyzed aminooxygenation processes. For instance, Maleki et al. (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol, yielding good-to-high outcomes (Maleki, 2014). Additionally, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, demonstrating the versatility of synthetic approaches for these compounds (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the fusion of imidazo and pyridine rings, which contributes to their unique chemical behavior. Advanced techniques, including X-ray crystallography, have been employed to determine the precise molecular geometries of these compounds, elucidating their three-dimensional arrangements and bonding patterns.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, reflecting their reactive nature. These include cycloaddition reactions, as described by Mokhtari et al. (2015), where isatin-3-imines react with pyridinium and isoquinolinium ylides to form spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through polar [3+2] cycloaddition reactions, showcasing the compounds' versatility in forming complex structures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).

Scientific Research Applications

Synthesis Techniques

- Solid Phase Synthesis : Hutchins and Chapman (1996) developed a method for preparing 1,2,3,4-tetrahydroisoquinolines on a solid support, utilizing substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).

- One-Pot Synthesis : Maleki (2014) described a one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid (Maleki, 2014).

Catalytic and Chemical Processes

- Visible-Light-Promoted Reactions : Kibriya, Bagdi, and Hajra (2018) developed a metal-free, visible-light-promoted C(sp3)-C(sp2) cross-dehydrogenative coupling method, using rose bengal as a photosensitizer (Kibriya, Bagdi, & Hajra, 2018).

- Copper-Catalyzed Functionalization : Donthiri et al. (2014) reported copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for the synthesis of imidazo[1,2-a]pyridines (Donthiri, Pappula, Reddy, Bairagi, & Adimurthy, 2014).

Pharmaceutical and Biological Applications

- Antimicrobial Activity : Elenich et al. (2019) synthesized derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine, noting that several compounds showed high antimicrobial activity (Elenich et al., 2019).

- Antifungal Activities : Göktaş et al. (2014) synthesized and evaluated new imidazo[1,2-a]pyridines for antifungal activity against various fungal strains (Göktaş, Cesur, Şatana, & Uzun, 2014).

Mechanism of Action

While the specific mechanism of action for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes . For example, one imidazo[1,2-a]pyridine was found to disrupt mitochondrial functions, while an imidazo[1,2-a]pyrimidine caused nuclear DNA damage .

Safety and Hazards

While specific safety and hazard information for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not available in the search results, it’s important to handle all chemicals with care and follow safety guidelines. For example, some imidazo[1,2-a]pyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(15-5-6-16-18-8-10-19(16)12-15)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,8,10,12H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSRZIIYGOKMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)